molecular formula C7H9N3O4 B10913442 1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1211592-23-2

1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B10913442
CAS No.: 1211592-23-2
M. Wt: 199.16 g/mol
InChI Key: JWTQEUMMXKDBON-UHFFFAOYSA-N
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Description

1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.

    Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

    1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group at the 3-position instead of a carboxylic acid group.

    4-Nitro-3-pyrazolecarboxylic acid: Lacks the isopropyl group, making it less hydrophobic.

    1-Isopropyl-4-amino-1H-pyrazole-3-carboxylic acid: The nitro group is replaced by an amino group, altering its reactivity and biological activity.

Uniqueness: 1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

CAS No.

1211592-23-2

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

4-nitro-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O4/c1-4(2)9-3-5(10(13)14)6(8-9)7(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

JWTQEUMMXKDBON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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